Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate

Catalog No.
S1938408
CAS No.
874834-02-3
M.F
C15H12N2O3S
M. Wt
300.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)be...

CAS Number

874834-02-3

Product Name

Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate

IUPAC Name

methyl 4-(2,1,3-benzothiadiazol-5-ylmethoxy)benzoate

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

InChI

InChI=1S/C15H12N2O3S/c1-19-15(18)11-3-5-12(6-4-11)20-9-10-2-7-13-14(8-10)17-21-16-13/h2-8H,9H2,1H3

InChI Key

PIQFQUMKPPAICL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC3=NSN=C3C=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC3=NSN=C3C=C2

Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate is a chemical compound characterized by the molecular formula C15H12N2O3SC_{15}H_{12}N_{2}O_{3}S and a molecular weight of approximately 300.33 g/mol. This compound features a benzo[c][1,2,5]thiadiazole moiety linked to a methoxy group and a benzoate functional group, which contributes to its unique chemical properties and biological activities. The structure of this compound can be represented as follows:

text
O || C | O--C--C6H4--C6H4--S | N

The presence of the thiadiazole ring enhances its potential interactions with biological targets, making it an interesting subject for research in medicinal chemistry.

  • Oxidation: The compound can be oxidized to yield sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert any nitro groups present into amines, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: Hydrolysis of the ester group can produce the corresponding carboxylic acid, often facilitated by aqueous sodium hydroxide or hydrochloric acid.

These reactions allow for the modification of the compound's structure, potentially leading to derivatives with enhanced biological activity or different physical properties .

Research indicates that methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate exhibits promising biological activities. The benzo[c][1,2,5]thiadiazole moiety is known for its ability to interact with various enzymes and receptors, which may lead to antimicrobial and anticancer effects. Studies have suggested that this compound could inhibit specific biological pathways, making it a candidate for further investigation in drug development .

The synthesis of methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with benzo[c][1,2,5]thiadazole-5-methanol. This reaction is generally conducted under reflux conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions must be optimized to maximize yield and purity .

Industrial Production

In industrial settings, similar synthetic routes are employed but on a larger scale. The optimization of reaction conditions is crucial for enhancing yield and ensuring the purity of the final product. Techniques such as recrystallization and chromatography are commonly used for purification .

Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate has a diverse range of applications:

  • Chemistry: It serves as a building block in synthesizing more complex molecules.
  • Biology: The compound is investigated for its potential antimicrobial and anticancer properties.
  • Medicine: It shows promise in drug development and therapeutic applications.
  • Industry: Utilized in developing advanced materials and chemical sensors .

Interaction studies reveal that methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate can modulate various biological targets. The mechanism of action likely involves binding to specific enzymes or receptors, leading to changes in their activity. This interaction profile makes it an interesting candidate for further pharmacological studies aimed at understanding its full therapeutic potential .

Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate is unique due to its specific structural features combining both benzo[c][1,2,5]thiadiazole and benzoate functionalities. Here are some similar compounds for comparison:

Compound NameStructural FeaturesUnique Properties
Benzoic Acid DerivativesContains carboxylic acid groupLacks thiadiazole moiety
Thiadiazole DerivativesContains thiadiazole ringVaries in attached functional groups
Methyl 3-thiophenecarboxylateContains thiophene ringDifferent aromatic system

The uniqueness of methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate lies in its combination of the benzo[c][1,2,5]thiadiazole moiety with an ester functional group that imparts distinct chemical and biological properties compared to other derivatives .

XLogP3

3.1

Wikipedia

Methyl 4-[(2,1,3-benzothiadiazol-5-yl)methoxy]benzoate

Dates

Last modified: 08-16-2023

Explore Compound Types